molecular formula C6H7F3O2 B6235693 rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2137544-92-2

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6235693
CAS No.: 2137544-92-2
M. Wt: 168.11 g/mol
InChI Key: MVNRGPSCFHXBBA-UCORVYFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H7F3O2 and its molecular weight is 168.11 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,1,1-trifluoro-2-chloroethane", "methylmagnesium bromide", "cyclopropane", "carbon dioxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Preparation of (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane", "React 1,1,1-trifluoro-2-chloroethane with methylmagnesium bromide to obtain 1,1,1-trifluoro-2-methylpropane", "React 1,1,1-trifluoro-2-methylpropane with cyclopropane in the presence of a Lewis acid catalyst to obtain (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane", "Step 2: Preparation of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid", "React (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane with carbon dioxide in the presence of sodium borohydride to obtain (1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid", "Purify the product by acidification with acetic acid, followed by extraction with diethyl ether", "Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the desired product" ] }

CAS No.

2137544-92-2

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

(1S,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)/t3-,5-/m0/s1

InChI Key

MVNRGPSCFHXBBA-UCORVYFPSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O

Canonical SMILES

CC1(CC1C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.